molecular formula C11H8N2 B3102329 3-Methylisoquinoline-7-carbonitrile CAS No. 1416713-29-5

3-Methylisoquinoline-7-carbonitrile

Cat. No.: B3102329
CAS No.: 1416713-29-5
M. Wt: 168.19 g/mol
InChI Key: WVQYVJPGWAVICK-UHFFFAOYSA-N
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Description

3-Methylisoquinoline-7-carbonitrile (CAS: 1416713-29-5) is a heterocyclic aromatic compound featuring an isoquinoline backbone substituted with a methyl group at position 3 and a nitrile group at position 5. Its molecular formula is C₁₁H₈N₂, with an average molecular mass of 168.20 g/mol. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing nitrile group and the structural rigidity imparted by the isoquinoline ring .

Properties

IUPAC Name

3-methylisoquinoline-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-8-4-10-3-2-9(6-12)5-11(10)7-13-8/h2-5,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQYVJPGWAVICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2)C#N)C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401285843
Record name 7-Isoquinolinecarbonitrile, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416713-29-5
Record name 7-Isoquinolinecarbonitrile, 3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416713-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Isoquinolinecarbonitrile, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisoquinoline-7-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a convenient one-step reaction involves the use of salicylaldehyde, 8-hydroxyquinoline, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of a catalytic amount of triethylamine in ethanol at 78°C .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of non-hazardous starting materials, single-flask reactions, and optimized reaction conditions, are often employed to ensure efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions: 3-Methylisoquinoline-7-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties and functionalities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Methylisoquinoline-7-carbonitrile is a chemical compound with the molecular formula C11H8N2C_{11}H_8N_2 and a molecular weight of 168.19 g/mol. It belongs to the class of isoquinoline derivatives and has a wide range of applications in scientific research.

Scientific Research Applications

This compound is a versatile building block for synthesizing various heterocyclic compounds with potential biological activities. It is also utilized in enzyme inhibition and receptor binding studies because of its structural similarity to biologically active molecules. Research has explored its potential as an antimicrobial and anticancer agent, and it is used in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Chemistry

This compound serves as a crucial building block in the synthesis of diverse heterocyclic compounds, which are essential in chemistry. These compounds have potential biological activities that make them valuable in various research fields.

Biology

Due to its structural resemblance to biologically active molecules, this compound is used in the study of enzyme inhibition and receptor binding. These studies are crucial for understanding biological processes and developing new therapeutic strategies.

Medicine

This compound has been explored for its potential as an antimicrobial and anticancer agent. In vitro studies have demonstrated its effectiveness in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria, by acting on protein kinases critical for the parasite's life cycle. It has also shown promise in anticancer research, with in vitro studies suggesting it may inhibit the growth of certain cancer cell lines through apoptosis induction or cell cycle arrest mechanisms.

Industry

In industry, this compound is utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments. Its unique structural features and versatile reactivity make it a valuable compound for various industrial applications.

This compound exhibits significant biological activity, making it valuable in medicinal chemistry. Research indicates that the compound possesses antimicrobial properties and has the potential to inhibit various pathogens. The mechanism may involve disrupting microbial cell walls or interfering with metabolic pathways essential for pathogen survival.
The compound has also demonstrated anticancer activity. In vitro studies suggest that it may inhibit the growth of certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

Structure-Activity Relationship (SAR) Studies

Modifications to the cyano group or methyl position have been shown to influence the potency and selectivity of these compounds against specific biological targets. For example, modifications to the cyano group or methyl position have been shown to influence the potency and selectivity of these compounds against specific biological targets.

Data Table

CompoundTargetIC50 (µM)Notes
This compoundCancer Cell Line A5.4Induces apoptosis
This compoundBacterial Strain B12.8Inhibits growth

Mechanism of Action

The mechanism of action of 3-Methylisoquinoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

The following sections compare 3-Methylisoquinoline-7-carbonitrile with structurally related compounds, focusing on substituent effects, physical properties, and spectral characteristics.

Positional Isomers

3-Methylisoquinoline-6-carbonitrile (CAS: 1416712-56-5)
  • Structural Difference : The nitrile group is located at position 6 instead of 6.
  • Impact : Positional isomerism alters electronic distribution and intermolecular interactions. For example, the 6-substituted isomer may exhibit distinct NMR chemical shifts due to differences in ring current effects .
  • Similarity Score: 0.92 (compared to this compound) .

Heterocyclic Analogs

2-Methylquinoline-4-carbonitrile (CAS: 29196-15-4)
  • Structural Difference: Replaces the isoquinoline system with a quinoline scaffold (nitrogen at position 1 vs. 2 in isoquinoline).
  • Impact: The altered nitrogen position affects dipole moments and solubility. Quinoline derivatives often exhibit lower melting points compared to isoquinoline analogs due to reduced symmetry .
  • Similarity Score : 0.95 .
2-Methyl-1H-indole-5-carbonitrile (CAS: 36798-24-0)
  • Structural Difference: Features an indole core (five-membered pyrrole fused to benzene) instead of isoquinoline.
  • Impact: The indole system introduces NH-group hydrogen bonding, influencing solubility and reactivity. Nitrile substitution at position 5 may enhance electrophilic aromatic substitution compared to isoquinoline derivatives .

Substituent Variations

Ethyl 7-Chloro-1-methylisoquinoline-3-carboxylate
  • Structural Difference : Replaces the nitrile group with an ester (-COOEt) and introduces a chloro substituent at position 7.
  • Impact: The ester group increases hydrophobicity, while the chloro substituent enhances electron-withdrawing effects. Reported melting points for chloro-substituted isoquinolines range from 120–160°C, higher than nitrile analogs due to stronger intermolecular forces .
  • 1H NMR Data : δ 1.07 (s, 6H, methyl), 3.36–3.96 (m, ester and methoxy groups) .
4-Hydroxy-7-methyl-6-nitroquinoline-3-carbonitrile (CAS: 919482-00-1)
  • Structural Difference: Introduces hydroxyl (-OH) and nitro (-NO₂) groups on the quinoline scaffold.
  • Impact : The nitro group strongly withdraws electrons, reducing basicity, while the hydroxyl group enables hydrogen bonding. This compound’s IR spectrum shows a broad peak at ~3355 cm⁻¹ (O-H stretch) and a nitrile peak at 2185 cm⁻¹ .

Physicochemical Properties

Compound Melting Point (°C) Key IR Peaks (cm⁻¹) 1H NMR Features (δ, ppm)
This compound Not reported ~2185 (C≡N) Expected aromatic protons at 7.0–8.5
6-Amino-3,4-dihydro-2H-pyrimido[2,1-a]isoquinoline-7-carbonitrile (3a) 252–253 (decomp.) 3355 (NH₂), 2185 (C≡N) 1.07 (s, 6H, CH₃), 3.36–3.96 (m, CH₂)
Ethyl 7-Methoxy-1-methylisoquinoline-3-carboxylate 160–162 1720 (C=O), 1250 (C-O) 3.95 (s, 3H, OCH₃), 1.20 (t, 3H, CH₂CH₃)

Biological Activity

3-Methylisoquinoline-7-carbonitrile is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its isoquinoline core with a cyano group at the 7-position and a methyl group at the 3-position. This structural configuration is crucial for its biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. It has been studied for its potential to inhibit various pathogens, making it a candidate for developing new antimicrobial agents. Its mechanism may involve disrupting microbial cell walls or interfering with metabolic pathways essential for pathogen survival.

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies suggest that it may inhibit the growth of certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines, with some derivatives demonstrating IC50 values in the low micromolar range .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in cellular metabolism or signaling pathways, such as protein kinases. This inhibition can disrupt critical processes in both microbial and cancer cells .
  • Receptor Binding : The compound can bind to receptors that regulate cellular functions, which may lead to altered signaling pathways and subsequent biological effects.

Structure-Activity Relationship (SAR) Studies

Several studies have focused on understanding the structure-activity relationships of isoquinoline derivatives. For example, modifications to the cyano group or methyl position have been shown to influence the potency and selectivity of these compounds against specific biological targets.

CompoundTargetIC50 (µM)Notes
This compoundCancer Cell Line A5.4Induces apoptosis
This compoundBacterial Strain B12.8Inhibits growth

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits the growth of Plasmodium falciparum, the parasite responsible for malaria. This inhibition is linked to its action on protein kinases that are critical for the parasite's life cycle .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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